
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-benzothiazol-2-yl-amides, which are structurally related to the compound of interest, has been achieved through a copper-catalyzed intramolecular cyclization process. This process utilizes N-(4,5-dihydrooxazol-2-yl)benzamide as a novel and efficient ligand, allowing for the successful cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas under mild conditions, resulting in good to excellent yields . Another related synthesis involves the heterocyclization of 1-(benzo(d)thiazol-2-yl)-3-aroylthioureas using bromine in dry acetone with triethylamine, leading to the formation of N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the X-ray structure characterization of antipyrine derivatives has been reported, which includes the analysis of intermolecular interactions through Hirshfeld surface analysis and DFT calculations . Additionally, a single crystal X-ray study of a related compound, N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, has been conducted to determine its conformational features .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen in the presence of NaHCO3, leading to various hexahydrocarbazole and dibenzoxazepine derivatives . These reactions demonstrate the reactivity of the benzamide moiety when subjected to different conditions and reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related N-benzothiazol-2-yl-amides have been explored through spectroscopic methods such as (1)H, (13)C NMR, and IR spectroscopy, as well as mass spectrometry . The compounds exhibit a range of biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial actions. The biological activities have been correlated with their structural characteristics and physicochemical parameters, revealing specific combinations of activities for the synthesized compounds .
Scientific Research Applications
Synthesis and Characterization
A series of N 2 ,N 4 -bis(6-bromo-1,3-benzothiazol-2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine 2a-k indole fused triazine derivatives, including compounds structurally similar to N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide, have been synthesized. These compounds were characterized by elemental and spectral analysis, including IR and NMR, highlighting their potential as biological agents (Patel & Baldaniya, 2016).
Biological Evaluation for Anticancer and Antimicrobial Activities
Compounds structurally related to the specified chemical have been evaluated for cytotoxic and antimicrobial activities. This includes benzothiazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on bacterial growth, suggesting potential in cancer therapy and antimicrobial applications (Nam, Dung, Thuong, & Hien, 2010).
Electrophilic Substitution Reactions
Research on benzothiazole derivatives has also focused on their reactivity, particularly in electrophilic substitution reactions. This includes studies on compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions, revealing insights into the chemical reactivity of benzothiazole compounds (Aleksandrov & El’chaninov, 2017).
Corrosion Inhibition in Steel
Benzothiazole derivatives have been investigated for their potential as corrosion inhibitors for steel in acidic environments. This includes studies on specific benzothiazole compounds, which demonstrated high inhibition efficiencies against steel corrosion, providing potential applications in industrial corrosion protection (Hu et al., 2016).
Cytotoxicity Studies
Certain benzothiazole derivatives have undergone cytotoxicity studies for potential application in cancer treatment. This includes research on N-heterocyclic carbene complexes with bromo- and chloro- benzothiazole derivatives, which showed promising cytotoxic effects on cancer cell lines, indicating their potential as antitumor agents (Patil et al., 2011).
Chemosensors for Cyanide Anions
Benzothiazole derivatives have been synthesized and investigated as chemosensors for cyanide anions, demonstrating potential applications in environmental monitoring and safety (Wang et al., 2015).
properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2OS/c1-2-10-20-14-9-8-13(18)11-15(14)22-17(20)19-16(21)12-6-4-3-5-7-12/h1,8-9,11-12H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLBTLZHVAHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetamidophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3001819.png)
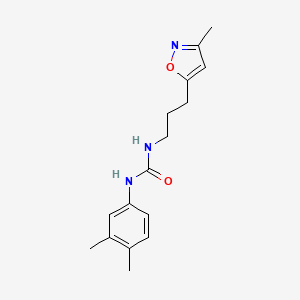
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3001822.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)
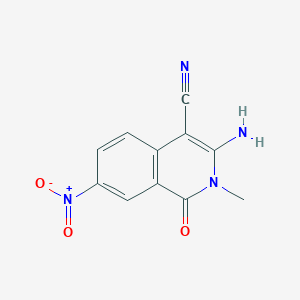

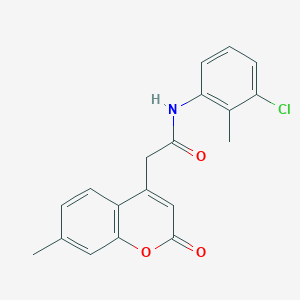
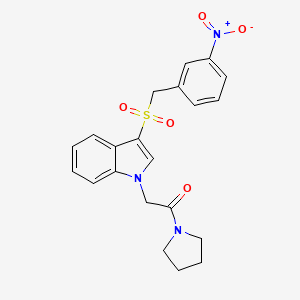
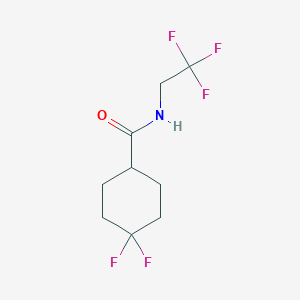

![3-[(3,6-dichloropyridin-2-yl)formamido]-N-methylpropanamide](/img/structure/B3001838.png)
![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)
